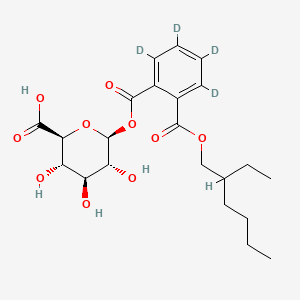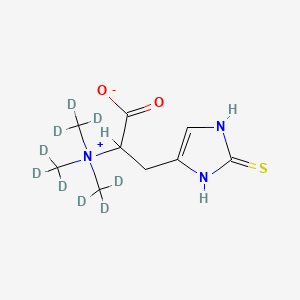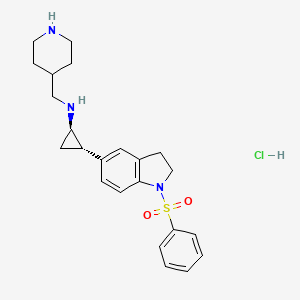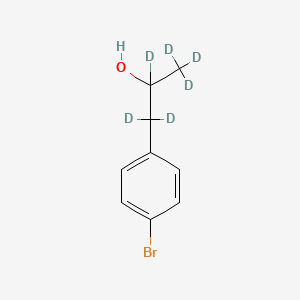
1-(4-Bromophenyl)-2-propanol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-propanol-d6 is a deuterated derivative of 1-(4-Bromophenyl)-2-propanol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol group. The deuterium atoms replace the hydrogen atoms in the propanol group, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol-d6 can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by reduction and deuteration. The process typically includes:
Bromination: Acetophenone is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 4-bromoacetophenone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using automated reactors to ensure consistent quality and yield.
Efficient reduction: techniques to convert 4-bromoacetophenone to 1-(4-bromophenyl)-2-propanol.
Deuteration: using high-purity deuterated reagents to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-propanol-d6 undergoes various chemical reactions, including:
Reduction: Further reduction can yield this compound from its ketone form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products:
Oxidation: 1-(4-Bromophenyl)-2-propanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-propanol-d6 has several applications in scientific research:
NMR Spectroscopy: Its deuterated form is valuable in NMR studies to reduce background signals and enhance spectral clarity.
Pharmaceutical Research: It serves as a precursor in the synthesis of various pharmacologically active compounds.
Isotopic Labeling: Used in metabolic studies to trace the pathways of drug metabolism and distribution.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-propanol-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of organic compounds. In pharmaceutical research, it acts as a building block for synthesizing drugs, where its bromine atom can be substituted to introduce various functional groups .
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-propanol: The non-deuterated form, used similarly in chemical synthesis and pharmaceutical research.
4-Bromoacetophenone: A precursor in the synthesis of 1-(4-Bromophenyl)-2-propanol-d6.
1-(4-Bromophenyl)-2-propanone: An oxidized form used in further chemical transformations.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms enhances the accuracy of spectroscopic analysis and provides insights into metabolic pathways that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/i1D3,6D2,7D |
InChI Key |
PTJSRXRFTTYPFF-UUASTNDZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)Br)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


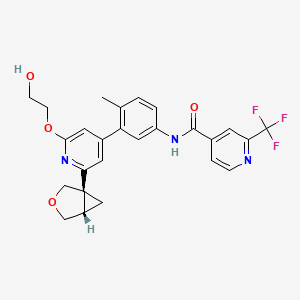
![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
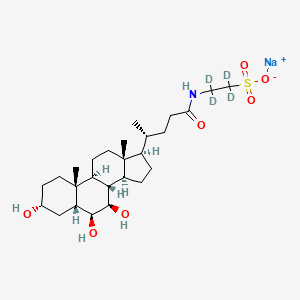
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
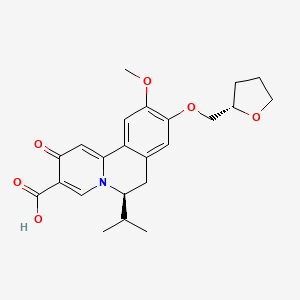
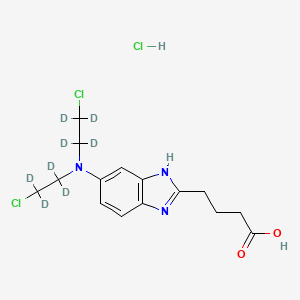

octadec-9-enamide](/img/structure/B12412110.png)



